1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition-metal catalysts or photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to access the pyrazole moiety . Industrial production methods may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes .
Chemical Reactions Analysis
1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents, leading to the formation of substituted pyrazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-tert-Butyl-4-nitropyrazole: This compound shares a similar structure but lacks the carboxylic acid group.
3 (5)-Aminopyrazoles: These compounds are precursors in the synthesis of condensed heterocyclic systems and exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O4 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
1-tert-butyl-4-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)10-4-5(11(14)15)6(9-10)7(12)13/h4H,1-3H3,(H,12,13) |
InChI Key |
MDGDSDZBDHHCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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